1-(1-Ethyl-1h-pyrazol-4-yl)hexane-1,3-dione
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Overview
Description
1-(1-Ethyl-1h-pyrazol-4-yl)hexane-1,3-dione is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1h-pyrazol-4-yl)hexane-1,3-dione typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with ketone reagents. The process generally follows these steps:
Formation of 1-(1-Ethyl-1H-pyrazol-4-yl)ethanol: This intermediate is produced by reacting 1-ethyl-1H-pyrazole-4-amine with a ketone reagent.
Oxidation to this compound: The intermediate is then oxidized to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1h-pyrazol-4-yl)hexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are often used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
1-(1-Ethyl-1h-pyrazol-4-yl)hexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1h-pyrazol-4-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-pyrazol-4-yl)hexane-1,3-dione
- 1-(1-Propyl-1H-pyrazol-4-yl)hexane-1,3-dione
- 1-(1-Butyl-1H-pyrazol-4-yl)hexane-1,3-dione
Uniqueness
1-(1-Ethyl-1h-pyrazol-4-yl)hexane-1,3-dione is unique due to its specific ethyl substitution on the pyrazole ring.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H16N2O2/c1-3-5-10(14)6-11(15)9-7-12-13(4-2)8-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
WFIDIAAPPAYWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CN(N=C1)CC |
Origin of Product |
United States |
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